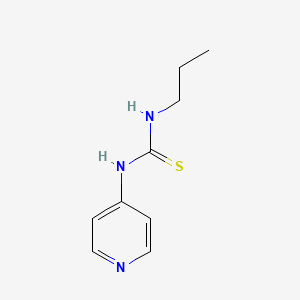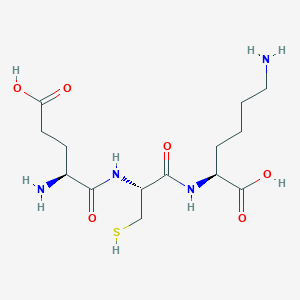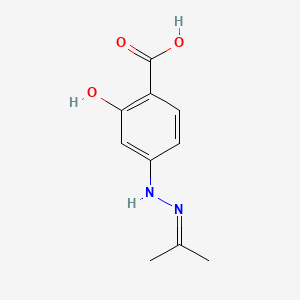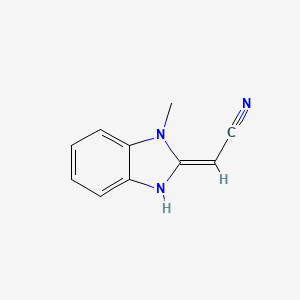![molecular formula C16H26N5O7P B13827760 (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[®-9-(2-phosphonomethoxy)]propyl Adenine: is a complex chemical compound primarily known for its antiviral properties. It is a prodrug of tenofovir, which is used in the treatment of HIV and chronic hepatitis B. The compound is designed to improve the bioavailability and pharmacokinetic profile of tenofovir, making it more effective in clinical applications.
準備方法
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the phosphonate moiety. The key steps include:
Synthesis of the Purine Base:
Formation of the Phosphonate Moiety: The phosphonate group is introduced through a reaction with a suitable phosphorochloridate.
Coupling of the Purine Base and Phosphonate Moiety: The two components are coupled under specific conditions to form the desired compound.
Esterification and Oxidation: The final steps involve esterification to introduce the ethyl and isopropyl groups, followed by oxidation to achieve the desired oxidation state.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using automated systems and stringent quality control measures.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and potentially its activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially altering its properties.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is extensively researched for its antiviral properties, particularly in the treatment of HIV and hepatitis B.
Industry: The compound is used in the development of antiviral drugs and in the study of drug delivery systems.
作用機序
The mechanism of action of this compound involves its conversion to tenofovir in the body. Tenofovir is a nucleotide analog that inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. By incorporating into the viral DNA, tenofovir causes chain termination, effectively halting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA.
類似化合物との比較
Similar compounds include other nucleotide analogs like adefovir and lamivudine. Compared to these compounds, (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide has improved bioavailability and a better pharmacokinetic profile, making it more effective in clinical applications. Its unique structure allows for more efficient delivery and activation in the body, setting it apart from other similar compounds.
References
特性
分子式 |
C16H26N5O7P |
|---|---|
分子量 |
431.38 g/mol |
IUPAC名 |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |
InChIキー |
JBEJTHIFJKPVQX-ICTCQJIBSA-N |
異性体SMILES |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
正規SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)

![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)

![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)






![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

